N-(3-acetylphenyl)-2,2-dichloroacetamide

Crystallography Solid-state chemistry Polymorph prediction

Secure the meta-acetylphenyl positional isomer for rigorous PDK-targeted SAR. The electron-withdrawing meta-acetyl group (Hammett σₘ = 0.38) alters amide dipole and crystal packing, yielding orthorhombic systems vs. monoclinic ortho/para congeners. Compare potency directly against literature benchmarks (e.g., 3-iodo analog IC₅₀ = 4.76 μM in A549; 3,5-diiodo IC₅₀ = 2.84 μM) to map the acetyl position’s contribution to cytotoxicity. Offered as a custom-synthesized research chemical for head-to-head MTT profiling across A549/H460/KB-3-1 panels.

Molecular Formula C10H9Cl2NO2
Molecular Weight 246.09 g/mol
Cat. No. B5791762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-2,2-dichloroacetamide
Molecular FormulaC10H9Cl2NO2
Molecular Weight246.09 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C(Cl)Cl
InChIInChI=1S/C10H9Cl2NO2/c1-6(14)7-3-2-4-8(5-7)13-10(15)9(11)12/h2-5,9H,1H3,(H,13,15)
InChIKeyJSNAPJWCUUYHTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Acetylphenyl)-2,2-dichloroacetamide — Key Compound Identity and Research-Grade Procurement Profile


N-(3-Acetylphenyl)-2,2-dichloroacetamide (molecular formula C₁₀H₉Cl₂NO₂, molecular weight 246.09 g·mol⁻¹) is a meta-substituted N-phenyl-2,2-dichloroacetamide derivative bearing a 3-acetyl group on the phenyl ring [1]. This compound belongs to the broader class of α,α-dichloroacetamides, a scaffold recognized in medicinal chemistry for its role in pyruvate dehydrogenase kinase (PDK) inhibition and anticancer lead development [2]. It is the positional isomer of the ortho-substituted N-(2-acetylphenyl)-2,2-dichloroacetamide (CAS 6140-12-1), which is characterized as an impurity of the DPP-4 inhibitor Linagliptin . The compound is synthesized via acylation of 3-aminoacetophenone (3-acetylphenylamine) with 2,2-dichloroacetyl chloride under basic conditions, a route common to this compound class [3]. As a research chemical, it serves as a building block for structure–activity relationship (SAR) exploration, particularly for probing the effect of meta-acetyl substitution on biological and physicochemical properties relative to ortho- and para-substituted congeners.

Why N-(3-Acetylphenyl)-2,2-dichloroacetamide Cannot Be Indiscriminately Replaced by In-Class Analogs


Within the N-phenyl-2,2-dichloroacetamide series, the position and electronic character of the phenyl ring substituent profoundly modulate molecular geometry, solid-state packing, vibrational spectroscopic signatures, and ultimately biological target engagement [1]. Crystallographic studies demonstrate that meta-substituted congeners (e.g., 3-methylphenyl and 3-chlorophenyl derivatives) adopt distinct crystal systems and space groups compared to their ortho- and para-substituted counterparts — the 3-methylphenyl analog crystallizes in orthorhombic P2₁2₁2₁ (a = 4.759 Å, b = 10.543 Å, c = 20.205 Å), whereas the 2-methylphenyl analog adopts monoclinic P2₁/n [1]. Furthermore, the acetyl substituent (Hammett σₘ = 0.38) introduces an electron-withdrawing effect that is absent in simple methyl- or halogen-substituted analogs, altering the NH proton acidity and the dipole moment of the amide bond [2]. In the anticancer SAR landscape, meta-substituted N-phenyl-2,2-dichloroacetamides bearing electron-withdrawing groups have yielded optimized leads — N-(3-iodophenyl)-2,2-dichloroacetamide achieves an IC₅₀ of 4.76 μM against A549 cells, representing a >200-fold improvement over the parent DCA scaffold (IC₅₀ > 1000 μM) [3]. These structure-dependent performance gradients mean that even closely related positional isomers cannot be assumed to be functionally interchangeable without explicit comparative experimental validation.

Quantitative Differentiation Evidence for N-(3-Acetylphenyl)-2,2-dichloroacetamide Versus Closest Analogs


Regiochemical Position Drives Divergent Crystal Packing: 3-Substituted vs. 2- and 4-Substituted N-Phenyl-2,2-dichloroacetamides

Single-crystal X-ray diffraction data for structurally characterized analogs within the N-(substituted phenyl)-2,2-dichloroacetamide series reveal that the meta (3-) substitution position produces a fundamentally different crystal system than ortho (2-) substitution. The 3-methylphenyl analog (3MPDCA) crystallizes in the orthorhombic P2₁2₁2₁ space group with unit cell parameters a = 4.759(1) Å, b = 10.543(3) Å, c = 20.205(5) Å and Z = 4, whereas the 2-methylphenyl analog (2MPDCA) adopts the monoclinic P2₁/n space group with a = 4.7059(5) Å, b = 11.600(1) Å, c = 18.918(2) Å, β = 94.702(9)° [1]. This crystal-system divergence (orthorhombic vs. monoclinic) demonstrates that the ring-substitution position alone — independent of substituent identity — dictates solid-state molecular organization. For procurement decisions, this means that the 3-acetylphenyl derivative will exhibit distinct solubility, melting behavior, and formulation characteristics relative to the 2-acetylphenyl or 4-acetylphenyl isomers, even when all share the identical molecular formula C₁₀H₉Cl₂NO₂.

Crystallography Solid-state chemistry Polymorph prediction

Meta-Acetyl Electronic Modulation: Hammett σₘ = 0.38 Versus Meta-Methyl (σₘ = −0.07) and Meta-Chloro (σₘ = 0.37) in Dichloroacetamide Scaffolds

The 3-acetyl substituent exerts a distinct electronic influence compared to substituents used in crystallographically characterized analogs. The Hammett meta constant for acetyl is σₘ = +0.38 (electron-withdrawing), comparable in magnitude to meta-chloro (σₘ = +0.37) but opposite in sign to meta-methyl (σₘ = −0.07, electron-donating) [1]. In the N-phenyl-2,2-dichloroacetamide SAR landscape, ³⁵Cl NQR spectroscopic studies on the series XᵧC₆H₅₋ᵧNH-CO-CHCl₂ demonstrate that the ³⁵Cl nuclear quadrupole resonance frequency of the dichloromethyl group is sensitive to the electronic character of the phenyl ring substituent, with electron-withdrawing groups producing measurable shifts in νCl [2]. Furthermore, DFT computational studies (B3LYP/6-311G(d,p)) on N-(phenyl)-, N-(2-chlorophenyl)-, and N-(4-chlorophenyl)-2,2-dichloroacetamides show that substituent position alters HOMO–LUMO gap energies and molecular electrostatic potential surfaces, which correlate with reactivity toward electrophilic attack [3]. The acetyl group additionally introduces a hydrogen-bond-accepting carbonyl oxygen at the meta position, a feature absent in methyl- or chloro-substituted comparators, which may participate in secondary binding interactions with biological targets.

Physical organic chemistry SAR design Electronic effects

Anticancer Class Potency Gradient: N-Phenyl-2,2-dichloroacetamides Outperform Parent DCA by >200-fold in A549 Cytotoxicity — Positioning the 3-Acetyl Analog for SAR Exploration

The N-phenyl-2,2-dichloroacetamide chemotype has been validated as a robust anticancer scaffold through multiple independent studies. The parent compound sodium dichloroacetate (DCA) exhibits very weak cytotoxicity against the A549 non-small-cell lung cancer line (IC₅₀ > 1000 μM) [1]. The N-phenyl-2,2-dichloroacetamide class achieves markedly improved potency: the mono-substituted lead N-(3-iodophenyl)-2,2-dichloroacetamide (3e) records an IC₅₀ of 4.76 μM against A549 (a >210-fold improvement) [1], while the 3,5-disubstituted derivative N-(3,5-diiodophenyl)-2,2-dichloroacetamide achieves an IC₅₀ of 2.84 μM [2]. In the N-arylphenyl-expanded series, N-(3,5-bis(benzo[d][1,3]dioxol-5-yl)phenyl)-2,2-dichloroacetamide (6k) achieves IC₅₀ values of 1.73 μM (A549), 1.04 μM (H460), and 2.40 μM (KB-3-1) [3]. The SAR trend consistently demonstrates that meta-substitution with electron-withdrawing or bulky aryl groups enhances cytotoxic potency. While the 3-acetylphenyl derivative has not been directly evaluated in these published screens, its meta-acetyl substitution pattern and electron-withdrawing character position it within the favorable region of the established SAR landscape, making it a rational candidate for follow-up biological profiling.

Anticancer Cytotoxicity PDK inhibition

Positional Isomer Differentiation: 3-Acetylphenyl vs. 2-Acetylphenyl (Linagliptin Impurity) — Distinct Procurement and Application Profiles

The 2-acetylphenyl isomer (CAS 6140-12-1) is an established impurity reference standard for Linagliptin, a marketed DPP-4 inhibitor for type 2 diabetes . This ortho-isomer is commercially available from multiple vendors as 'Linagliptin Impurity 161,' with its primary application being analytical method validation and quality control in pharmaceutical manufacturing [1]. In contrast, the 3-acetylphenyl isomer (meta-substituted) is not associated with any known pharmaceutical impurity profile and is procured primarily as a research chemical for exploratory SAR studies [2]. The positional isomerism (ortho vs. meta) carries significant implications: the ortho-acetyl group can engage in intramolecular hydrogen bonding with the adjacent amide NH, potentially stabilizing a six-membered pseudo-ring conformation, whereas the meta-acetyl group cannot form such an intramolecular interaction and is instead oriented outward from the molecular scaffold, presenting a distinct pharmacophoric feature for intermolecular target engagement [3]. This fundamental conformational difference means the two isomers are not interchangeable in either analytical or biological contexts.

Pharmaceutical impurity Reference standard Positional isomer

Synthetic Accessibility and Yield Benchmark: Acylation Route Shared Across the N-Phenyl-2,2-dichloroacetamide Class

The synthesis of N-(3-acetylphenyl)-2,2-dichloroacetamide proceeds via the same general acylation route established for the entire N-phenyl-2,2-dichloroacetamide class: reaction of 3-aminoacetophenone with 2,2-dichloroacetyl chloride in the presence of a tertiary amine base (e.g., triethylamine) in an aprotic solvent (toluene or dichloromethane) [1]. In the published synthesis of closely related N-phenyl-2,2-dichloroacetamide derivatives, yields ranged from 90–99% after reflux for 1–5 hours in dry toluene, with products confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry [1]. The 3-aminoacetophenone starting material (CAS 99-03-6) is a commodity chemical available at scale from major suppliers . For the chloroacetamide analog N-(3-acetylphenyl)-2-chloroacetamide (CAS 42865-69-0), commercial availability with purity ≥97% has been documented [2], suggesting that the dichloroacetamide derivative is similarly accessible through standard acylation protocols. No unusual steric or electronic barriers specific to the meta-acetyl substitution pattern are expected to compromise synthetic yield relative to the established class benchmark.

Organic synthesis Process chemistry Scale-up

Patent Landscape: N-Phenyl-2,2-dichloroacetamide Scaffold Underpinned by Broad IP Covering Anticancer Applications

The N-phenyl-2,2-dichloroacetamide scaffold has been claimed in granted patents for anticancer applications. Chinese patent CN101570494B (filed 2009, Tsinghua University) discloses N-phenyl-dichloroacetamide derivatives including halogen-, alkyl-, alkoxy-, and nitro-substituted variants as anticancer agents targeting pyruvate dehydrogenase kinase [1]. While this patent does not explicitly list the 3-acetylphenyl derivative among its exemplified compounds, the broad Markush structure encompasses substituted phenyl dichloroacetamides, and the acetyl group falls within the scope of carbonyl-containing substituents disclosed. A subsequent 2012 publication from the same research group (Li et al.) extends the SAR to multi-substituted and N-arylphenyl variants [2]. For procurement and research-use decisions, the existence of this foundational IP indicates that the chemotype is recognized as a validated anticancer pharmacophore, lending credibility to the procurement of the 3-acetylphenyl analog as a SAR exploration tool within this protected chemical space.

Patent protection Freedom to operate Anticancer IP

Recommended Research and Procurement Application Scenarios for N-(3-Acetylphenyl)-2,2-dichloroacetamide


Positional Isomer SAR Probe in PDK-Targeted Anticancer Medicinal Chemistry

Procure N-(3-acetylphenyl)-2,2-dichloroacetamide alongside its 2-acetylphenyl (CAS 6140-12-1) and 4-acetylphenyl isomers for a systematic positional-scanning SAR study. The established class-level potency (IC₅₀ values as low as 2.84 μM against A549 for 3,5-disubstituted analogs) provides a quantifiable activity benchmark [1]. Head-to-head cytotoxicity testing of all three regioisomers in an MTT assay against A549, H460, and KB-3-1 cell lines would directly quantify the potency impact of acetyl group position — a data gap that currently limits procurement rationale for any single isomer over another. The meta-acetyl derivative's inability to form an intramolecular hydrogen bond (unlike the ortho isomer) predicts a distinct conformational presentation to the PDK binding site, making this comparative study mechanistically informative [2].

Solid-State Form and Crystallization Screening for Preformulation Development

The documented divergence in crystal systems between 2-substituted (monoclinic P2₁/n) and 3-substituted (orthorhombic P2₁2₁2₁) N-phenyl-2,2-dichloroacetamides [1] motivates a crystal form screen of N-(3-acetylphenyl)-2,2-dichloroacetamide. Recrystallization from solvents of varying polarity (ethanol, acetonitrile, ethyl acetate/hexane mixtures) may yield polymorphs with distinct solubility, melting point, and dissolution profiles. Given that the 3-methylphenyl analog (3MPDCA) crystallizes with unit cell volume V ≈ 1014 ų and Z = 4 [1], the 3-acetylphenyl derivative is predicted to exhibit different packing density due to the larger acetyl group, potentially impacting bulk handling, milling, and formulation properties. This scenario is directly relevant to pharmaceutical preformulation groups evaluating dichloroacetamide-based lead candidates.

Computational Chemistry Benchmarking: DFT and Molecular Docking Validation Set

N-(3-Acetylphenyl)-2,2-dichloroacetamide serves as an ideal test case for computational chemistry workflows — its meta-substitution pattern avoids the conformational complications of ortho-substituents (which can adopt multiple rotameric states due to intramolecular H-bonding) while introducing a polar acetyl group not present in existing DFT-characterized analogs (which are limited to H, Cl, and CH₃ substituents) [1][2]. A B3LYP/6-311G(d,p) geometry optimization followed by vibrational frequency calculation and molecular electrostatic potential mapping would extend the existing computational dataset [3] to include a carbonyl-bearing substituent. Subsequent molecular docking into the PDK2 crystal structure (PDB: 2BU8) would generate testable binding hypotheses to guide the procurement decision — specifically, whether the meta-acetyl carbonyl can engage in productive hydrogen-bonding interactions with active-site residues that are inaccessible to the ortho-acetyl isomer.

Reference Standard for Regioisomeric Purity in Analytical Method Development

In pharmaceutical quality control contexts where N-(2-acetylphenyl)-2,2-dichloroacetamide is used as a Linagliptin impurity reference standard [1], the 3-acetylphenyl isomer can serve as a system suitability marker to validate chromatographic resolution between positional isomers. Developing an HPLC method with baseline separation of the 2-, 3-, and 4-acetylphenyl isomers (all sharing nominal mass 246.09 g·mol⁻¹ and the formula C₁₀H₉Cl₂NO₂) would demonstrate specificity for impurity profiling. The distinct predicted dipole moments and chromatographic retention times of the three isomers — driven by differential exposure of the acetyl carbonyl to the stationary phase — provide a quantifiable analytical challenge that directly justifies procurement of the pure 3-acetylphenyl standard.

Quote Request

Request a Quote for N-(3-acetylphenyl)-2,2-dichloroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.